Phthalohydrazide
Overview
Description
Preparation Methods
Phthalohydrazide can be synthesized through the reaction of phthalic anhydride with hydrazine hydrate. The process involves mixing ethanol, hydrazine hydrate, and phthalic anhydride in a reaction pot, followed by stirring and heating under reflux for several hours . The compound can be purified by recrystallization from solvents such as ethanol or dimethylformamide .
Chemical Reactions Analysis
Phthalohydrazide undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form phthalic acid derivatives.
Reduction: It can be reduced to form phthalazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various heterocyclic compounds
Common reagents used in these reactions include aromatic aldehydes, diketones, and malononitrile. Major products formed from these reactions include coumarin-fused triazolopyrimidines and pyrazolophthalazine derivatives .
Scientific Research Applications
Phthalohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phthalohydrazide involves its ability to act as a donor ligand and mild base in various chemical reactions. It can form complexes with metal ions and participate in catalytic processes. The molecular targets and pathways involved in its biological activities include modulation of macrophage activity and recruitment of bone marrow stem cells.
Comparison with Similar Compounds
Phthalohydrazide is similar to other phthalazine derivatives, such as:
Phthalazine: A nitrogen-containing heterocyclic compound used in the synthesis of various pharmaceuticals.
Pyrazolophthalazine: A derivative used in the synthesis of heterocyclic compounds with potential biological activities .
This compound is unique due to its versatile applications in different fields and its ability to form stable complexes with metal ions, making it an efficient catalyst in various chemical reactions .
Properties
IUPAC Name |
benzene-1,2-dicarbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWQWOFXRCUIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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